molecular formula C23H19ClN4O4 B2780305 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1105231-33-1

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2780305
CAS RN: 1105231-33-1
M. Wt: 450.88
InChI Key: GRYROAOXWRFZHV-UHFFFAOYSA-N
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Description

The compound “2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the exact molecular structure of this compound is not provided in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Biological Screening

One study describes the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, highlighting their biological activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This research emphasizes the potential of oxadiazole derivatives in developing treatments for diseases related to enzyme dysfunction (Rehman et al., 2013).

Antibacterial Potentials

Another study focuses on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesizing compounds to evaluate their antibacterial potentials. The findings suggest moderate to strong antibacterial activity against various strains, indicating the potential use of such compounds in combating bacterial infections (Iqbal et al., 2017).

Anticancer Properties

Research into 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol reveals their cytotoxicity on various human leukemic cell lines. This study suggests the potential for these compounds in developing anticancer therapies, with some compounds showing significant cytotoxicity against specific cancer cell lines (Vinayak et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for this compound is not available in the retrieved data .

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-2-31-19-8-4-3-7-18(19)25-20(29)14-28-13-5-6-17(23(28)30)22-26-21(27-32-22)15-9-11-16(24)12-10-15/h3-13H,2,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYROAOXWRFZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide

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